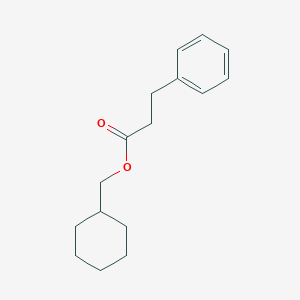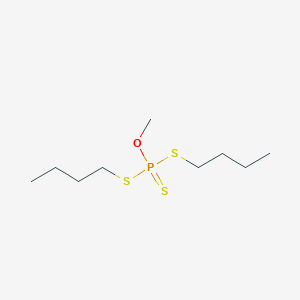![molecular formula C19H21NO3 B14714375 Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester CAS No. 14983-67-6](/img/structure/B14714375.png)
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester is an organic compound with a complex structure that includes a benzoic acid moiety, a methoxyphenyl group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and as a UV filter in cosmetic products
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with a methyl ester group instead of a butyl ester.
Benzoic acid, 4-methylphenyl ester: Contains a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
14983-67-6 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
butyl 4-[(4-methoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C19H21NO3/c1-3-4-13-23-19(21)16-7-9-17(10-8-16)20-14-15-5-11-18(22-2)12-6-15/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
OBNBQRRZOKJWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
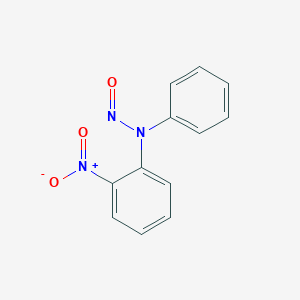
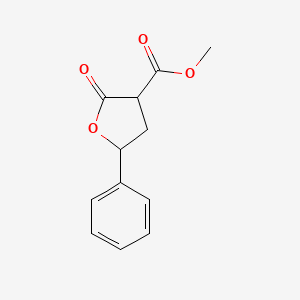
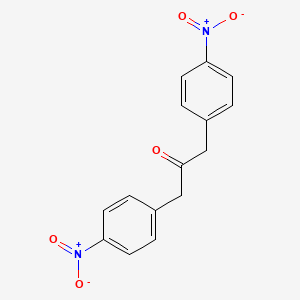
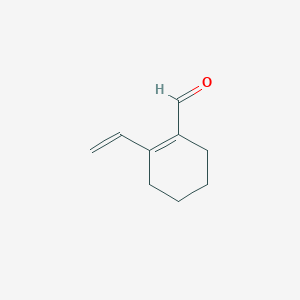
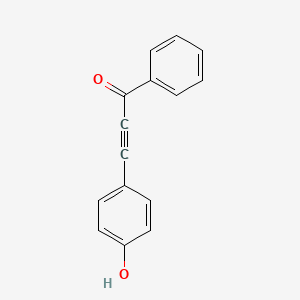
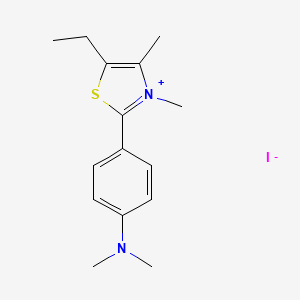
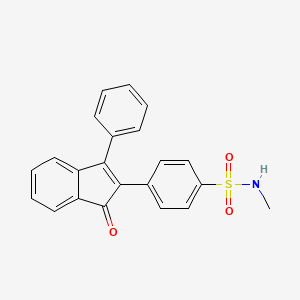
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

